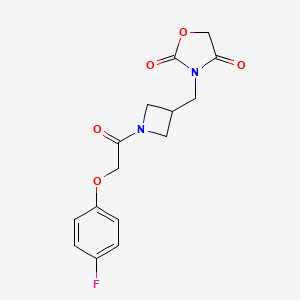![molecular formula C9H9BrF6N2O B3018988 4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856050-75-3](/img/structure/B3018988.png)
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, trifluoroethoxy, and trifluoropropyl groups attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the trifluoroethoxy group: This step involves the reaction of the brominated pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Introduction of the trifluoropropyl group: The final step involves the alkylation of the pyrazole ring with 3,3,3-trifluoropropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified pyrazole derivatives.
科学研究应用
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the development of agrochemicals, materials science, and other industrial applications.
作用机制
The mechanism of action of 4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and trifluoropropyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Lacks the trifluoropropyl group, which may affect its chemical properties and applications.
3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole:
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Substitution of bromine with chlorine can alter its chemical behavior and interactions.
Uniqueness
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of bromine, trifluoroethoxy, and trifluoropropyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts.
属性
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF6N2O/c10-6-3-18(2-1-8(11,12)13)17-7(6)4-19-5-9(14,15)16/h3H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRWMZFZMXJRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B3018905.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)
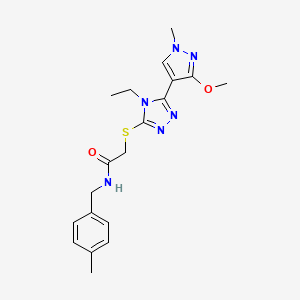
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
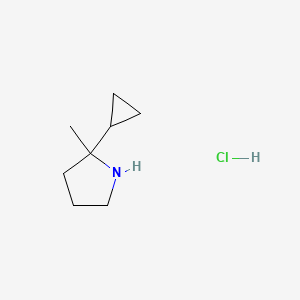
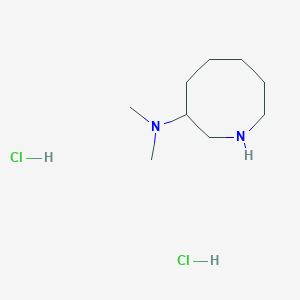
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)
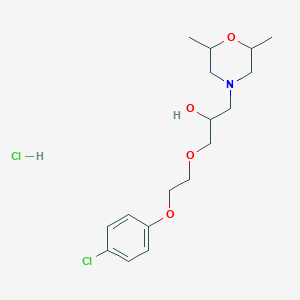
![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
